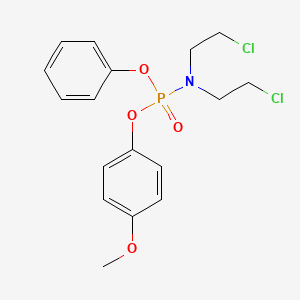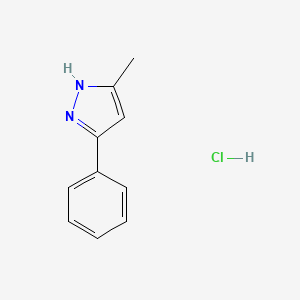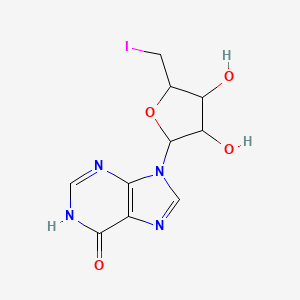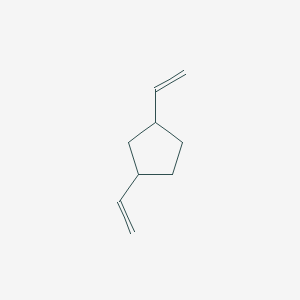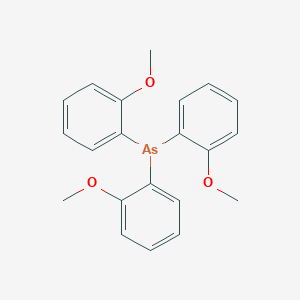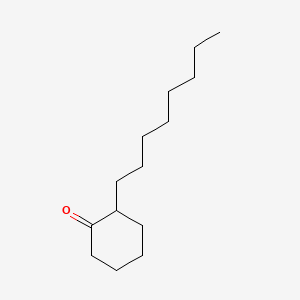![molecular formula C34H58N2O2 B14718600 N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide CAS No. 21249-36-5](/img/structure/B14718600.png)
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is known for its potential pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide can be achieved through various synthetic routes. One common method involves the extraction of the compound from natural sources such as Phragmites australis. The extraction process typically involves the use of methanol (MeOH) at room temperature, followed by separation using column chromatography over silica gel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve optimizing the extraction and purification processes to achieve higher yields and purity. This may include the use of advanced chromatographic techniques and large-scale extraction methods.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the indole ring can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The indole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield reduced indole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries.
Mecanismo De Acción
The mechanism of action of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate inflammatory and oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide
- N,N’-[2,2’-(5,5’-dihydroxy-4,4’-bi-1H-indol-3-yl)diethyl]-di-p-coumaramide
Uniqueness
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide is unique due to its long tetracosanamide chain, which may impart distinct physicochemical properties compared to other indole derivatives. This structural uniqueness could influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research.
Propiedades
Número CAS |
21249-36-5 |
|---|---|
Fórmula molecular |
C34H58N2O2 |
Peso molecular |
526.8 g/mol |
Nombre IUPAC |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]tetracosanamide |
InChI |
InChI=1S/C34H58N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(38)35-27-26-30-29-36-33-25-24-31(37)28-32(30)33/h24-25,28-29,36-37H,2-23,26-27H2,1H3,(H,35,38) |
Clave InChI |
QLZQXTNKCAWWES-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


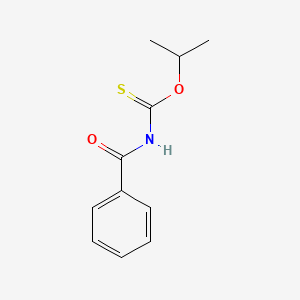
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)

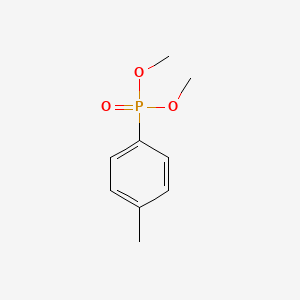
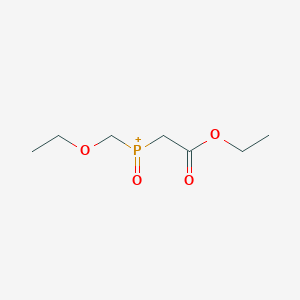
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
